6-Phenoxypicolinic acid

Description

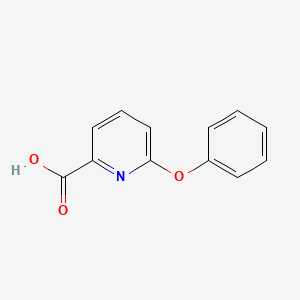

6-Phenoxypicolinic acid (CAS No. 51362-40-4) is a heterocyclic carboxylic acid derivative with the molecular formula C₁₂H₉NO₃. It features a pyridine ring substituted with a phenoxy group at the 6-position and a carboxylic acid group at the 2-position . This compound is widely utilized in pharmaceuticals and agrochemicals due to its ability to act as a versatile intermediate in coordination chemistry and ligand design . It is commercially available with a purity of ≥95% and is stored under controlled conditions to maintain stability .

Propriétés

IUPAC Name |

6-phenoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)10-7-4-8-11(13-10)16-9-5-2-1-3-6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIOMWFFIKFFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70527991 | |

| Record name | 6-Phenoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51362-40-4 | |

| Record name | 6-Phenoxy-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51362-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenoxypicolinic acid typically involves the reaction of 6-chloropicolinic acid with phenol in the presence of a base. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the chlorine atom is replaced by the phenoxy group. The reaction conditions often include heating the reactants in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and using a base like potassium carbonate (K2CO3) to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group in 6-phenoxypicolinic acid undergoes esterification with alcohols in the presence of acid catalysts. For example, reacting with methanol under HCl catalysis yields methyl 6-phenoxypicolinate .

Conditions :

Example Reaction :

Amide and Hydrazide Formation

The acid reacts with amines or hydrazines to form amides or hydrazides. Hydrazine hydrate converts the acid to 6-phenoxypicolinic hydrazide under mild heating .

Conditions :

Example Reaction :

Salt Formation

The carboxylic acid group forms salts with bases, including alkali metals, ammonium, and tertiary amines .

Reagents :

Example Reaction :

Nitrile Formation

Heating the amide derivative with phosphorus pentoxide (P₂O₅) yields the nitrile via dehydration .

Conditions :

Example Reaction :

Reaction with Phenolic Compounds

The phenoxy group may participate in electrophilic aromatic substitution, though direct evidence is limited. Analogous phenol reactions suggest potential for nitration or halogenation under acidic conditions .

Hypothetical Reaction :

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 6-Phenoxypicolinic acid exhibits significant antimicrobial activity. It has been studied for its potential use in developing new antibiotics to combat resistant bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Gram-positive bacteria, suggesting that modifications to its structure could enhance its potency and spectrum of activity .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Preclinical studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Science

Herbicidal Applications

The compound is also recognized for its herbicidal properties. Research has indicated that this compound can selectively inhibit the growth of certain weed species without harming crops. This selectivity is attributed to its mechanism of action, which disrupts specific metabolic pathways in target plants . Field trials have shown effective weed control in various agricultural settings, suggesting its potential as a sustainable herbicide alternative.

Materials Science

Polymer Development

In materials science, this compound has been explored for its role in synthesizing novel polymers. Its ability to form stable complexes with metal ions has led to the development of new polymeric materials with enhanced mechanical properties and thermal stability. These materials are being investigated for applications in coatings and composites .

Case Studies

Mécanisme D'action

The mechanism of action of 6-Phenoxypicolinic acid involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and can influence various biochemical pathways. The phenoxy group can also participate in hydrogen bonding and π-π interactions, affecting the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional analogs of 6-phenoxypicolinic acid are distinguished by variations in substituents, electronic properties, and biological activities. Below is a detailed comparison with key analogs:

Structural Analogues and Substitution Patterns

*Similarity scores (0–1 scale) are derived from structural and functional comparisons using cheminformatics tools .

Activité Biologique

6-Phenoxypicolinic acid (6-PPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the biological activity of 6-PPA, focusing on its antimicrobial, cytotoxic, and antihypertensive properties, supported by recent research findings and case studies.

Chemical Structure and Properties

6-PPA is characterized by its phenoxy and picolinic acid moieties. Its chemical structure contributes to its diverse biological activities. Understanding the physicochemical properties of 6-PPA is essential for evaluating its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of 6-PPA against various pathogens. A study evaluated the antimicrobial activity of several phenolic acids, including 6-PPA, using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The results indicated that 6-PPA exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Bacillus cereus | 9 |

This table summarizes the antimicrobial activity of 6-PPA, highlighting its potential as a natural antimicrobial agent .

Cytotoxic Effects

The cytotoxic effects of 6-PPA have been investigated in various cancer cell lines. In vitro studies have shown that 6-PPA induces cytotoxicity in colorectal adenocarcinoma cell lines such as Caco-2 and DLD-1. The mechanism of action appears to involve the modulation of apoptosis-related pathways.

IC50 Values in Cancer Cell Lines

| Cell Line | IC50 (μg/mL) |

|---|---|

| Caco-2 | 120 |

| DLD-1 | 150 |

| HeLa | 130 |

The IC50 values indicate that 6-PPA has a moderate cytotoxic effect on these cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of 6-PPA may be attributed to several mechanisms:

- Antioxidant Properties : The presence of hydroxyl groups in its structure allows for scavenging of free radicals.

- Apoptosis Induction : Studies suggest that 6-PPA can activate caspase pathways leading to programmed cell death.

- Cell Cycle Regulation : It may affect the expression of key regulatory proteins involved in cell cycle progression.

Antihypertensive Activity

Research has also explored the antihypertensive effects of phenoxypicolinic acids, including 6-PPA. In animal models, particularly in spontaneously hypertensive rats (SHRs), it was found that administration of 6-PPA resulted in a significant decrease in blood pressure.

Blood Pressure Reduction Data

| Treatment | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) |

|---|---|---|

| Control | - | - |

| 6-PPA (50 mg/kg) | 15 | 10 |

| Fusaric Acid | 20 | 12 |

This data indicates that while not as potent as fusaric acid, 6-PPA still demonstrates promising antihypertensive properties .

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of compounds similar to 6-PPA in clinical settings. For instance:

- Case Study on Antimicrobial Resistance : A clinical trial assessed the effectiveness of phenolic compounds, including derivatives of picolinic acid, against resistant strains of bacteria.

- Cancer Treatment Protocols : Research involving combination therapies with cytotoxic agents and phenolic acids has shown enhanced efficacy in reducing tumor sizes in preclinical models.

Q & A

Q. What are the established synthetic routes for 6-Phenoxypicolinic acid, and how can researchers optimize reaction conditions for yield improvement?

- Methodological Answer : Synthetic routes typically involve coupling picolinic acid derivatives with phenoxy groups via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Optimization requires systematic variation of catalysts (e.g., Pd(OAc)₂ vs. CuI), solvents (polar aprotic vs. non-polar), and temperature gradients. Design experiments using factorial approaches (e.g., Taguchi methods) to identify critical parameters. Characterization via HPLC (≥95% purity threshold) and NMR (structural confirmation) is essential .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions and rule out regioisomers.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) with <5 ppm error.

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry if applicable .

Q. How should researchers design dose-response experiments to assess the in vitro efficacy of this compound?

- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) in triplicate, with vehicle controls (DMSO ≤0.1%). Include positive controls (e.g., known inhibitors) and normalize results to baseline activity. Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Ensure cell viability assays (MTT/XTT) are run in parallel to distinguish cytotoxicity from efficacy .

Advanced Research Questions

Q. How can computational modeling predict the interaction mechanisms between this compound and its biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. Validate docking poses with experimental data (e.g., mutagenesis studies).

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and free energy (MM/PBSA calculations).

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .

Q. What strategies resolve contradictory data in the reported bioactivity of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies (PRISMA guidelines) and assess heterogeneity via I² statistics.

- Experimental Replication : Standardize protocols (e.g., cell lines, assay buffers) to minimize variability.

- Contradiction Mapping : Use heatmaps to visualize discrepancies in IC₅₀ values linked to assay conditions (e.g., pH, serum content) .

Q. What in silico approaches validate the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab2.0 to estimate bioavailability, BBB permeability, and CYP450 interactions.

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate plasma concentration-time profiles using GastroPlus.

- Toxicogenomics : Cross-reference with Tox21/ToxCast databases to predict off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.